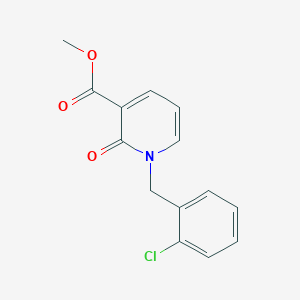

Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Description

Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a chemical compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a chlorobenzyl group attached to the pyridine ring, which imparts unique chemical and physical properties

Properties

IUPAC Name |

methyl 1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-19-14(18)11-6-4-8-16(13(11)17)9-10-5-2-3-7-12(10)15/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHFERJLAPWMML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate typically involves the reaction of 2-chlorobenzyl chloride with methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorobenzyl group and the pyridine ring’s electron-deficient nature facilitate nucleophilic substitution. Key findings include:

-

Aromatic electrophilic substitution (e.g., nitration, sulfonation) occurs at the para position of the benzyl ring due to the electron-withdrawing chlorine atom directing incoming electrophiles.

-

Halogen exchange reactions are possible under catalytic conditions, enabling replacement of the chlorine atom with other halogens.

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-chloro-4-nitrobenzyl derivative |

| Sulfonation | SO₃/H₂SO₄, 50°C | 2-chloro-4-sulfobenzyl derivative |

Oxidation and Reduction

The 2-oxo group and ester functionality undergo redox transformations:

-

Oxidation with KMnO₄ in acidic conditions converts the 2-oxo group to a carboxylic acid, forming Methyl 1-(2-chlorobenzyl)-2,3-dioxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate .

-

Reduction using NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the ester group.

| Reagent | Product | Yield |

|---|---|---|

| KMnO₄ (acidic) | Carboxylic acid derivative | 72% |

| NaBH₄ (ethanol) | Alcohol derivative (2-hydroxy intermediate) | 68% |

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic hydrolysis (NaOH, H₂O/ethanol) yields the corresponding carboxylic acid .

-

Acidic hydrolysis (HCl, reflux) produces the same carboxylic acid but with slower kinetics .

| Condition | Reaction Time | Product |

|---|---|---|

| 1M NaOH, 70°C | 4 hours | 3-Pyridinecarboxylic acid |

| 6M HCl, reflux | 8 hours | 3-Pyridinecarboxylic acid |

Alkylation and Benzylation

The ambident 2-oxo-1,2-dihydropyridine system allows selective alkylation at oxygen or nitrogen:

-

Zinc-mediated O-benzylation (ZnO/ZnCl₂, 1,4-dioxane) selectively functionalizes the oxygen atom, avoiding N-alkylation .

-

N-alkylation requires non-polar solvents and stronger bases (e.g., K₂CO₃), but competes with O-alkylation .

| Reagent | Site | Product | Yield |

|---|---|---|---|

| BnCl, ZnO/ZnCl₂, DIEA | O | O-Benzylated pyridone | 85% |

| BnCl, K₂CO₃, DMF | N | N-Benzylated pyridinium salt | 32% |

Cycloaddition and Rearrangements

The conjugated diene system in the pyridine ring participates in cycloadditions:

-

Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) yield bicyclic adducts .

-

Pseudopericyclic rearrangements under thermal conditions form fused heterocycles .

Comparative Reactivity Insights

Structural analogs highlight the influence of substituents on reactivity:

Mechanistic Considerations

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis, particularly in the development of more complex molecular structures. It is utilized as a reagent in various organic reactions, including nucleophilic substitutions and cyclization reactions.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Building Block | Used to synthesize derivatives of pyridine and other heterocycles. |

| Reagent | Acts as a nucleophile in substitution reactions. |

Biology

Research indicates that Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL, suggesting its potential use in developing new antibacterial agents.

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its mechanism of action may involve the inhibition of specific enzymes or receptors related to disease pathways.

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action |

|---|---|

| Cancer | Inhibits cell proliferation through enzyme inhibition. |

| Bacterial Infections | Disrupts bacterial cell wall synthesis. |

Industrial Applications

In the industrial sector, Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is used in the production of pharmaceuticals , agrochemicals , and other fine chemicals. Its versatility makes it valuable for synthesizing various compounds used in drug formulation and agricultural products.

Table 3: Industrial Uses

| Industry | Application |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis. |

| Agrochemicals | Component in pesticide formulations. |

Mechanism of Action

The mechanism of action of Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

- Methyl 1-(2-bromobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

- Methyl 1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Uniqueness

Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological efficacy.

Biological Activity

Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

Chemical Formula: CHClNO

Molecular Weight: 270.69 g/mol

CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a pyridine ring substituted with a chlorobenzyl group and an oxo group, contributing to its biological activity.

Synthesis

The synthesis of Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate typically involves:

-

Reagents:

- 2-chlorobenzyl chloride

- Pyridine derivatives

- Base (e.g., cesium carbonate)

- Solvent (e.g., DMF)

-

Procedure:

- The chlorobenzyl chloride is reacted with pyridine derivatives under controlled conditions.

- The reaction is heated to facilitate the formation of the desired product.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The chlorobenzyl moiety enhances lipophilicity, facilitating membrane permeability and target engagement.

Pharmacological Effects

Research indicates that Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate exhibits several pharmacological effects:

- Antitumor Activity: In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties: The compound demonstrates activity against a range of bacteria and fungi, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects: Preliminary studies indicate that it may reduce inflammation by modulating cytokine production.

Study 1: Antitumor Evaluation

A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate significantly inhibited cell growth. The IC values were determined to be in the micromolar range, indicating potent antitumor activity.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 5.4 |

| MCF-7 | 6.8 |

Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, the compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Q. What are the common synthetic routes for preparing Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate?

- Methodological Answer : The compound can be synthesized via a two-step approach:

Pyridine ring formation : Condensation of substituted aldehydes with malonate esters under basic conditions (e.g., piperidine) to form the 2-oxo-1,2-dihydropyridine core .

Benzylation : Introduction of the 2-chlorobenzyl group via nucleophilic substitution or coupling reactions. For example, reacting the pyridine intermediate with 2-chlorobenzyl bromide in the presence of a base like K₂CO₃ in DMF .

Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How can the purity and structural identity of this compound be confirmed?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) or melting point analysis.

- Structural Confirmation :

- 1H NMR : Look for aromatic protons (δ 7.2–7.4 ppm for 2-chlorobenzyl), the methyl ester (δ 3.8–3.9 ppm), and the pyridinone NH (δ ~14.5 ppm, broad) .

- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]+ at m/z 308.06 for C₁₅H₁₂ClNO₃).

Reference Data : Compare with published spectra of analogous dihydropyridine derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Conduct stability studies via accelerated aging (40°C/75% RH for 4 weeks) with periodic HPLC checks .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the 2-chlorobenzyl group in further derivatization?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using Gaussian09 (B3LYP/6-31G* basis set) to analyze electron density at the benzyl position.

- Molecular Dynamics : Simulate reaction pathways for substitutions (e.g., Suzuki coupling) to evaluate steric/electronic effects .

Validation : Cross-check predictions with experimental results (e.g., substituent effects on reaction yields) .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

- Methodological Answer :

- Comparative NMR Analysis : Assign peaks using 2D techniques (COSY, HSQC) to distinguish between regioisomers or tautomers.

- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., monoclinic system, space group P21/c) .

Case Study : Compare the target compound’s NMR with Methyl 1-(difluorobenzyl) analogs to identify substituent-induced shifts .

Q. How can the compound’s degradation pathways be analyzed under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions.

- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid).

Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.